molecular formula C14H18BrN3O3 B3848651 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B3848651
M. Wt: 356.21 g/mol
InChI Key: PLQMCHXVUWJPEP-CXUHLZMHSA-N
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Description

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide is a complex organic compound with a molecular formula of C14H18BrN3O3. This compound is characterized by the presence of a bromo-substituted methoxybenzylidene group, a hydrazinyl linkage, and a diethyl-substituted oxoacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting hydrazone intermediate is then reacted with diethyl oxalate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
  • 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide

Uniqueness

What sets 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide apart from similar compounds is its specific substitution pattern and the presence of the diethyl oxoacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c1-4-18(5-2)14(20)13(19)17-16-9-10-8-11(15)6-7-12(10)21-3/h6-9H,4-5H2,1-3H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQMCHXVUWJPEP-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
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2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide

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